molecular formula C8H4F5NO B3176278 N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 98651-71-9

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B3176278
CAS RN: 98651-71-9
M. Wt: 225.11 g/mol
InChI Key: KFBSEUVNGYXFLB-UHFFFAOYSA-N
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Description

“N-(2,4-Difluorophenyl)-2-fluorobenzamide” is a compound that has been synthesized and studied . It’s a tri-fluorinated benzamide, which means it contains three fluorine atoms . It’s worth noting that this compound is different from “N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide”, but they share some structural similarities.


Synthesis Analysis

The compound “N-(2,4-difluorophenyl)-2-fluorobenzamide” was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The yield was high, at 87% .


Molecular Structure Analysis

In the crystal structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide”, both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° . The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

The compound “N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide” (Fo24) was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .

Hydrogen Bonding and Molecular Stacking

The primary intermolecular hydrogen bond is the amide–amide interaction linking Fo24 molecules into 1D chains along the b-axis direction . In addition, weaker C-H⋯F/O interactions are noted . These interactions play a crucial role in the stability and properties of the compound.

Potential Therapeutic Applications

While specific therapeutic applications for “N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide” are not mentioned in the sources, it’s worth noting that fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . For instance, a similar compound, “N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It’s possible that “N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide” could have similar applications, but further research would be needed to confirm this.

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is currently unknown

Mode of Action

It is known that the compound forms intramolecular contacts with an ortho-f12 atom . This interaction could potentially influence the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of n-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is currently unavailable .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSEUVNGYXFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243695
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98651-71-9
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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